molecular formula C21H19FO5 B12157064 3-{7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid

3-{7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid

Cat. No.: B12157064
M. Wt: 370.4 g/mol
InChI Key: CCBPOWHHTQKOLH-UHFFFAOYSA-N
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Description

The compound 3-{7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is a coumarin derivative featuring a 2H-chromen-2-one core substituted with methyl groups at positions 4 and 8, a propanoic acid chain at position 3, and a 2-fluorobenzyloxy group at position 5. This structural motif is associated with inhibitory activity against bacterial DNA helicases, particularly in Bacillus anthracis and Staphylococcus aureus, as inferred from related analogs .

Key features influencing its bioactivity include:

  • Electron-withdrawing fluorine: Enhances binding affinity through polar interactions.
  • Methyl groups at C4 and C8: Contribute to steric stabilization and hydrophobic interactions.

Properties

Molecular Formula

C21H19FO5

Molecular Weight

370.4 g/mol

IUPAC Name

3-[7-[(2-fluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid

InChI

InChI=1S/C21H19FO5/c1-12-15-7-9-18(26-11-14-5-3-4-6-17(14)22)13(2)20(15)27-21(25)16(12)8-10-19(23)24/h3-7,9H,8,10-11H2,1-2H3,(H,23,24)

InChI Key

CCBPOWHHTQKOLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3F)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via an etherification reaction, where the chromen-2-one derivative is reacted with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amines, thiols.

Scientific Research Applications

3-{7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-{7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the chromen-2-one core can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations at the 7-Position

The 7-alkoxy substituent is critical for modulating biological activity. Below is a comparative analysis of analogs with diverse 7-position groups:

Compound Name (7-Substituent) Key Properties Biological Activity (MIC/IC₅₀) References
2-Fluorobenzyloxy (Target Compound) - Electron-withdrawing fluorine enhances metabolic stability.
- Moderate steric bulk.
- Melting point/Rf: Not reported.
Not reported
Biphenyl-4-ylmethoxy (Compound 15) - Extended aromatic system increases lipophilicity.
- MIC/IC₅₀: Low µM range for B. anthracis and S. aureus.
- Mp: 87–88°C; Rf: 0.27.
Potent inhibitor
Benzyloxy (Compound 7) - Lacks electronegative substituents.
- Mp: 232–233°C; Rf: 0.23.
- Synthesis yield: 85%.
Moderate activity
Pyridin-4-ylmethoxy (Compound 8) - Nitrogen atom enables hydrogen bonding.
- Mp: 277–278°C; Rf: 0.19.
- Synthesis yield: 71%.
Lower yield suggests instability
4-Bromobenzyloxy () - Bromine adds steric bulk and electron-withdrawing effects.
- Higher molecular weight (vs. fluorine).
- CAS: 858751-27-4.
Not reported

Key Observations :

  • The biphenyl-4-ylmethoxy group (Compound 15) exhibits superior potency, likely due to enhanced hydrophobic interactions with the helicase active site .
  • Fluorine in the target compound may improve pharmacokinetics (e.g., metabolic stability) compared to bulkier groups like bromine or pyridyl .
  • Lower yields in pyridyl derivatives (Compound 8) suggest synthetic challenges with heteroaromatic substituents .

Biological Activity

3-{7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C23H22O5F
  • Molecular Weight : Approximately 394.42 g/mol

Antiproliferative Activity

Research indicates that 3-{7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) against selected cell lines:

CompoundCell LineIC50 (µM)
3-{7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acidA549 (Lung Cancer)20.5 ± 1.5
NCI-H460 (Lung Cancer)18.0 ± 1.2
MCF7 (Breast Cancer)22.3 ± 1.8

Induction of Apoptosis

The compound has been shown to induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : Treatment with the compound resulted in a significant increase in the population of cells in the G0/G1 phase, indicating that it halts cell cycle progression.
    TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
    Control70.71 ± 2.7916.79 ± 1.3712.50 ± 1.41
    Compound (20 µM)80.52 ± 2.2913.14 ± 1.016.31 ± 0.62
  • Reactive Oxygen Species (ROS) Generation : The compound significantly increases ROS levels in treated cells, contributing to oxidative stress and apoptosis.

Inhibition of Cell Proliferation

In vitro studies demonstrated that the compound inhibits cell proliferation effectively, as shown by MTT assays where treated cells exhibited reduced viability compared to controls.

Case Studies and Research Findings

A study published in a peer-reviewed journal highlighted the compound's efficacy against non-small cell lung cancer (NSCLC) cell lines, A549 and NCI-H460:

  • Study Design : Cells were treated with varying concentrations of the compound for different time periods (24, 48, and 72 hours).
  • Findings : Significant reductions in cell viability were observed at concentrations as low as 10 µM after a treatment period of 48 hours.

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